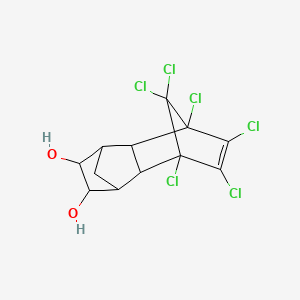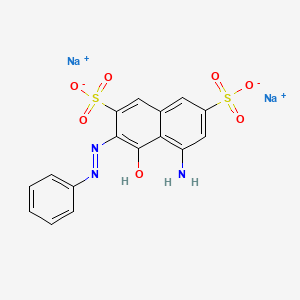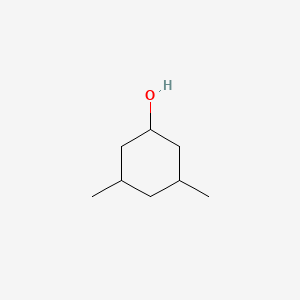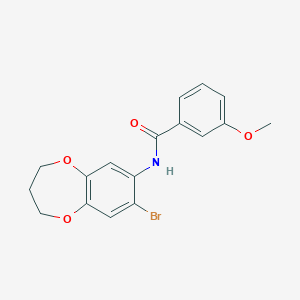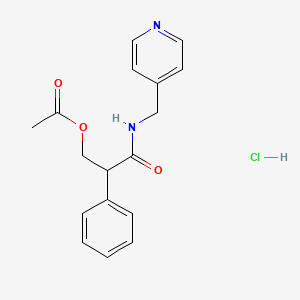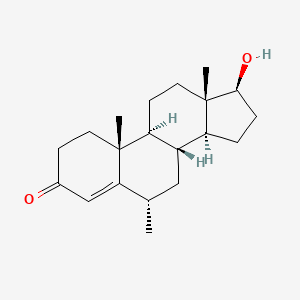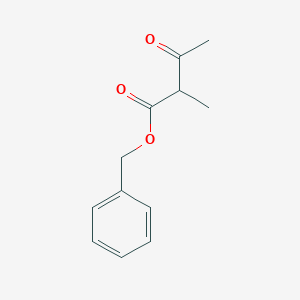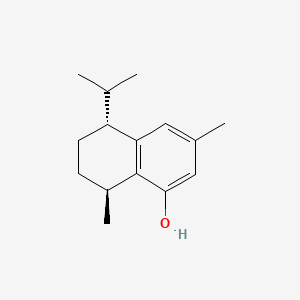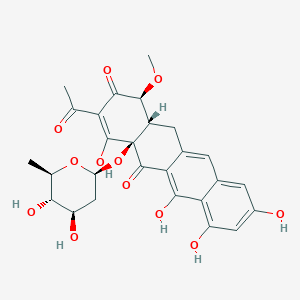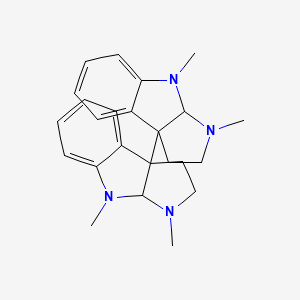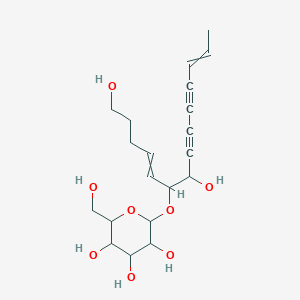
2-(1,7-Dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Overview
Description
2-(1,7-Dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Wahlenbergia marginata, Lobelia inflata, and other organisms with data available.
Scientific Research Applications
Solubility and Chemical Properties
- Solubility in Ethanol-Water Solutions : A study by Gong et al. (2012) investigated the solubility of various saccharides, including a similar compound to the one of interest, in ethanol-water solutions. They found that the solubility of such compounds generally increases with rising equilibrium temperatures and can vary with the ethanol mass fraction in the mixed solvent (Gong, Wang, Zhang, & Qu, 2012).
Biological Applications
- Role in Diabetes Management : Muthusamy and Krishnasamy (2016) isolated a structurally similar compound from the fruits of Syzygium densiflorum, traditionally used in diabetes treatment. Their computational study suggested its potential as a regulator of blood glucose levels, targeting specific enzymes and proteins relevant in diabetes management (Muthusamy & Krishnasamy, 2016).
Synthesis and Chemical Reactions
Synthesis of Chiral Starburst Dendrimers : Seebach et al. (1994) used derivatives of triols (similar to the compound ) as central cores for synthesizing chiral dendrimers. These dendrimers were further functionalized for potential applications in molecular clathration and as sorbents (Seebach, Lapierre, Greiveldinger, & Skobridis, 1994).
Derivative Synthesis for Multiple Functionalities : Friedrich et al. (2003) conducted a study involving cyclic sulfites derived from compounds structurally similar to the one . They demonstrated methods for functionalizing these derivatives for multiple applications (Friedrich, Savchenko, Wächtler, & Meijere, 2003).
Crystal Structure Analysis
- Analysis of Molecular Structure : Watanabe et al. (2009) analyzed a compound structurally akin to the one of interest, examining its crystal structure and intermolecular interactions. This kind of analysis is crucial for understanding the physical properties and potential applications of such compounds (Watanabe, Yoshida, Takeda, Ishi, & Kamitori, 2009).
Applications in Material Science
- Crosslinking in Polyurethane Preparation : Liu, Wu, and Pan (1998) studied the effect of chemical crosslinking on polyurethanes prepared from similar triols. Their research contributes to understanding how these compounds can be used in developing materials with specific mechanical properties (Liu, Wu, & Pan, 1998).
properties
IUPAC Name |
2-(1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMUDYVKKPDZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,7-Dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




